
N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DPEG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DPEG is a potent inhibitor of a class of enzymes called serine proteases, which play a crucial role in various biological processes.
Wissenschaftliche Forschungsanwendungen
DPEG has several potential applications in biomedical research. One of the most promising applications is in the development of new drugs for the treatment of various diseases. Serine proteases play a crucial role in several pathological conditions, including cancer, inflammation, and thrombosis. DPEG has been shown to be a potent inhibitor of serine proteases, making it a promising lead compound for the development of new drugs.
Wirkmechanismus
DPEG works by binding to the active site of serine proteases, preventing their enzymatic activity. The sulfonyl group of DPEG forms a covalent bond with the serine residue at the active site of the enzyme, irreversibly inhibiting its activity. This mechanism of action makes DPEG a potent inhibitor of serine proteases, with high selectivity and specificity.
Biochemical and Physiological Effects:
DPEG has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that DPEG inhibits the activity of several serine proteases, including trypsin, chymotrypsin, and thrombin. In vivo studies have shown that DPEG can reduce blood clotting and inflammation in animal models. These effects make DPEG a promising lead compound for the development of new drugs for the treatment of thrombotic and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DPEG has several advantages for lab experiments. It is a potent inhibitor of serine proteases, with high selectivity and specificity. It can be used to study the role of serine proteases in various biological processes, including blood clotting, inflammation, and cancer. However, DPEG has some limitations for lab experiments. It is a synthetic compound that requires expertise in organic chemistry to synthesize. It is also relatively expensive compared to other serine protease inhibitors.
Zukünftige Richtungen
There are several future directions for the research on DPEG. One direction is the development of new drugs based on DPEG for the treatment of thrombotic and inflammatory diseases. Another direction is the study of the role of serine proteases in cancer and the development of new cancer therapies based on DPEG. Additionally, the synthesis of new analogs of DPEG with improved potency and selectivity is an area of active research. Overall, the potential applications of DPEG in biomedical research make it a promising lead compound for the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethylanilino]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-4-20-10-8-9-13-23(20)26(30(28,29)21-11-6-5-7-12-21)17-24(27)25-22-15-14-18(2)16-19(22)3/h5-16H,4,17H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJTYXQWRBNYIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=C(C=C(C=C2)C)C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3453231.png)

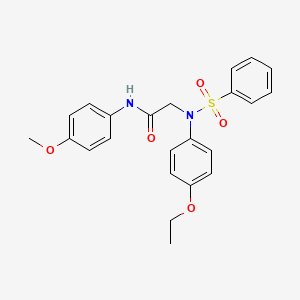
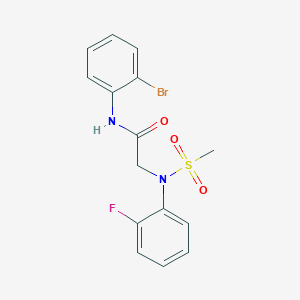
![3-bromo-4-methoxy-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3453256.png)
![methyl 2-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B3453257.png)
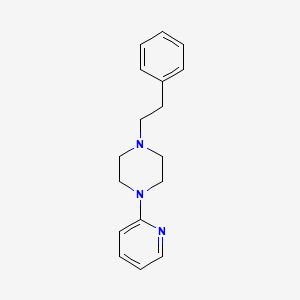
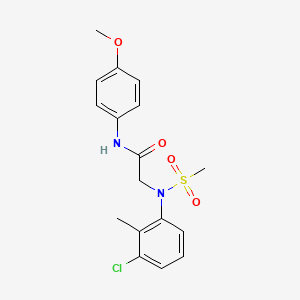
![N-(5-chloro-2-methylphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3453271.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3453281.png)
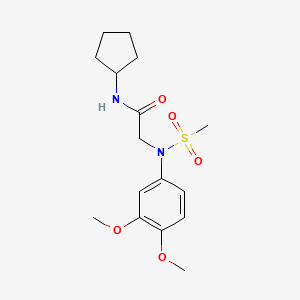

![3-[(4-chlorophenyl)thio]-N-(3,4-dimethoxyphenyl)propanamide](/img/structure/B3453299.png)